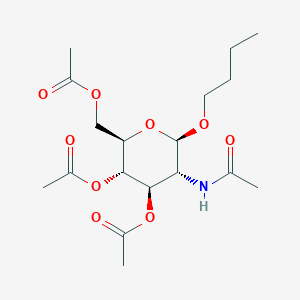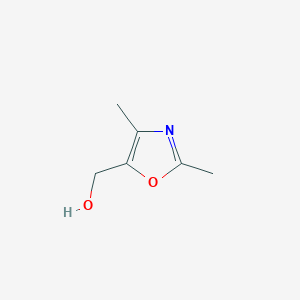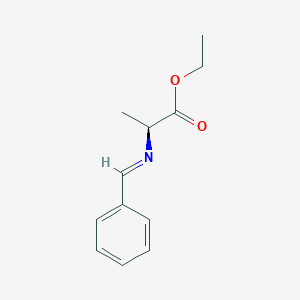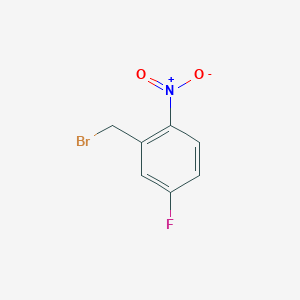
(N-Crotonyl)-(2S)-bornane-10,2-sultam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-Crotonyl)-(2S)-bornane-10,2-sultam is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.38 g/mol. It is also known by its IUPAC name, (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one. This compound is a useful research chemical and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N-Crotonyl)-(2S)-bornane-10,2-sultam typically involves the reaction of crotonic acid with (2S)-bornane-10,2-sultam under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and yield. The production process is carried out in a cGMP (current Good Manufacturing Practice) workshop with strict quality control measures to meet the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
(N-Crotonyl)-(2S)-bornane-10,2-sultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or sulfides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Applications De Recherche Scientifique
(N-Crotonyl)-(2S)-bornane-10,2-sultam has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.
Industry: The compound is used in industrial processes for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (N-Crotonyl)-(2S)-bornane-10,2-sultam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (N-Crotonyl)-(2S)-bornane-10,2-sultam include:
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
- (E)-N-Caffeoylputrescine
- (p-Benzoylbenzyl)trimethylammonium chloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various research applications. Its ability to undergo different types of chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Numéro CAS |
94594-81-7 |
|---|---|
Formule moléculaire |
C14H21NO3S |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
(E)-1-[(1R,5S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m1/s1 |
Clé InChI |
BKPQKSSKLBTRJO-QDXQHUEUSA-N |
SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
SMILES isomérique |
C/C=C/C(=O)N1[C@H]2C[C@H]3CC[C@]2(C3(C)C)CS1(=O)=O |
SMILES canonique |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)




